molecular formula C7H12ClNO B6284559 1-azabicyclo[3.2.1]octan-6-one hydrochloride CAS No. 100860-32-0

1-azabicyclo[3.2.1]octan-6-one hydrochloride

Cat. No. B6284559
CAS RN: 100860-32-0
M. Wt: 161.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-azabicyclo[3.2.1]octan-6-one hydrochloride” is a type of nitrogen-containing heterocycle . It is part of the family of tropane alkaloids, which are known for their wide array of interesting biological activities .


Synthesis Analysis

The synthesis of this compound has attracted attention from many research groups worldwide . Most approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo [3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .


Molecular Structure Analysis

The molecular structure of “this compound” is complex. The 8-azabicyclo [3.2.1]octane scaffold is the central core of the molecule . This core structure is a key synthetic intermediate in several total syntheses .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” are complex and require precise control over stereochemistry . The asymmetric cycloadditions afforded optically active 8-oxabicyclo [3.2.1]octanes with high diastereo- and enantioselectivities .

Future Directions

The future directions for research on “1-azabicyclo[3.2.1]octan-6-one hydrochloride” could involve further exploration of its synthesis and potential applications. Given its interesting biological activities, it could be a promising candidate for drug discovery .

Mechanism of Action

Target of Action

The 1-azabicyclo[3.2.1]octan-6-one hydrochloride is a structural analog of tropane alkaloids . The primary targets of these compounds are the neuronal nicotinic acetylcholine receptors . These receptors play a crucial role in the transmission of signals in the nervous system.

Mode of Action

The compound interacts with its targets, the neuronal nicotinic acetylcholine receptors, by binding to them . This binding can lead to changes in the receptor’s conformation, affecting the flow of ions across the cell membrane. The exact nature of these changes and their consequences are still under investigation.

Biochemical Pathways

The compound’s interaction with the neuronal nicotinic acetylcholine receptors can affect several biochemical pathways. These include pathways involved in signal transmission in the nervous system . The downstream effects of these changes can vary widely, depending on the specific pathway and the context in which it operates.

Result of Action

The molecular and cellular effects of the compound’s action are likely to be diverse, given its potential impact on multiple biochemical pathways. These effects could include changes in neuronal signaling, which could in turn affect various physiological processes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These could include the pH and temperature of its surroundings, the presence of other substances that can interact with it, and the characteristics of the biological system in which it is present .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-azabicyclo[3.2.1]octan-6-one hydrochloride involves the cyclization of a precursor compound followed by quaternization with hydrochloric acid.", "Starting Materials": [ "2-pyrrolidone", "1,5-dibromopentane", "sodium hydride", "hydrochloric acid" ], "Reaction": [ "Step 1: Deprotonation of 2-pyrrolidone with sodium hydride to form the corresponding enolate.", "Step 2: Alkylation of the enolate with 1,5-dibromopentane to form the precursor compound.", "Step 3: Cyclization of the precursor compound by heating in the presence of a base to form 1-azabicyclo[3.2.1]octan-6-one.", "Step 4: Quaternization of 1-azabicyclo[3.2.1]octan-6-one with hydrochloric acid to form the hydrochloride salt of the final product." ] }

CAS RN

100860-32-0

Molecular Formula

C7H12ClNO

Molecular Weight

161.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.